N,N-dibutyl-4-cyanoaniline
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Overview
Description
N,N-dibutyl-4-cyanoaniline is an organic compound characterized by the presence of a benzonitrile group substituted with a dibutylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-4-cyanoaniline typically involves the reaction of 4-chlorobenzonitrile with dibutylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N,N-dibutyl-4-cyanoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
N,N-dibutyl-4-cyanoaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-cyanoaniline involves its interaction with specific molecular targets. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
4-(Dimethylamino)benzonitrile: Known for its dual fluorescence properties and used in photophysical studies.
4-(Diethylamino)benzonitrile: Similar structure but with diethylamino group, used in similar applications.
Uniqueness: N,N-dibutyl-4-cyanoaniline is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties compared to its dimethyl and diethyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H22N2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
4-(dibutylamino)benzonitrile |
InChI |
InChI=1S/C15H22N2/c1-3-5-11-17(12-6-4-2)15-9-7-14(13-16)8-10-15/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
BHILJGCLDPBJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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